N-(sec-butyl)-4-(4-morpholinyl)benzamide
CAS No.:
Cat. No.: VC9680744
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22N2O2 |
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Molecular Weight | 262.35 g/mol |
IUPAC Name | N-butan-2-yl-4-morpholin-4-ylbenzamide |
Standard InChI | InChI=1S/C15H22N2O2/c1-3-12(2)16-15(18)13-4-6-14(7-5-13)17-8-10-19-11-9-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Standard InChI Key | JGZALIIOOPXTIS-UHFFFAOYSA-N |
SMILES | CCC(C)NC(=O)C1=CC=C(C=C1)N2CCOCC2 |
Canonical SMILES | CCC(C)NC(=O)C1=CC=C(C=C1)N2CCOCC2 |
Introduction
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of N-(sec-butyl)-4-(4-morpholinyl)benzamide typically involves multi-step reactions, including amide coupling and nucleophilic substitution (Fig. 1). A representative pathway, adapted from antifiloviral benzamide synthesis , proceeds as follows:
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Morpholine Substitution: 4-(Bromomethyl)benzoic acid methyl ester reacts with morpholine in the presence of a base (e.g., K₂CO₃) to form 4-(4-morpholinylmethyl)benzoic acid methyl ester.
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Ester Hydrolysis: The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield 4-(4-morpholinylmethyl)benzoic acid.
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Amide Formation: The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by coupling with sec-butylamine via the Schotten-Baumann procedure to produce the final compound .
This method achieves moderate yields (40–60%) and is scalable for preclinical studies. Alternative routes, such as direct amidation using coupling agents (e.g., EDCI/DMAP), have also been reported for related benzamides .
Structural Validation
Spectroscopic data confirm the compound’s structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, aromatic), 6.90 (d, 2H, aromatic), 3.75 (m, 4H, morpholine OCH₂), 3.45 (m, 1H, sec-butyl CH), 2.45 (m, 4H, morpholine NCH₂), 1.55 (m, 2H, CH₂), 1.25 (d, 3H, CH₃), 0.95 (t, 3H, CH₃) .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
Comparative Analysis with Analogues
N-(sec-Butyl)-4-(4-morpholinyl)benzamide differs from analogues in both potency and pharmacokinetics:
Future Directions
Further research should prioritize:
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In Vitro Screening: Evaluate antiviral and receptor-binding activity against established assays.
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Lead Optimization: Modify the morpholine ring or sec-butyl group to enhance potency and safety.
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Preclinical Studies: Assess pharmacokinetics and toxicity in animal models.
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